
1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
“1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H14ClN3O2 . It has a molecular weight of 255.7 . The compound is in solid form and has a melting point between 210 - 212 degrees Celsius .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid”, can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid” can be represented by the InChI code: 1S/C11H14ClN3O2/c1-7-13-9(12)6-10(14-7)15-4-2-8(3-5-15)11(16)17/h6,8H,2-5H2,1H3,(H,16,17) .
Physical And Chemical Properties Analysis
“1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid” is a solid compound with a melting point between 210 - 212 degrees Celsius . It has a molecular weight of 255.7 .
Applications De Recherche Scientifique
Extraction and Production Efficiency
- Extraction of Pyridine-3-carboxylic Acid: Research by Kumar and Babu (2009) explored the use of 1-dioctylphosphoryloctane (TOPO) with various diluents for extracting pyridine-3-carboxylic acid, a compound related to pyrimidine derivatives like 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid. They found that extraction efficiency improved with higher TOPO concentrations and was affected by the initial acid concentration and the choice of diluent (Kumar & Babu, 2009).
Antiallergic Activity and Structure-Activity Relationship
- Enhancement of Antiallergic Activity in Pyridopyrimidine Derivatives: Hermecz et al. (1983, 1984) conducted studies on pyridopyrimidine derivatives, closely related to 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid. They found that introducing an (arylamino)methylene moiety into these compounds significantly enhanced their antiallergic activity. This work offers insights into how structural changes in pyrimidine derivatives can influence their biological activity (Hermecz et al., 1983)(Hermecz et al., 1984).
Synthesis and Structural Studies
- Synthesis and Crystal Structure of Pyrazole Derivatives: Shen et al. (2012) synthesized new pyrazole derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, closely related to the compound of interest. Their work includes characterizations through NMR, IR spectroscopies, and X-ray diffraction, providing valuable insights into the synthesis and structural properties of such compounds (Shen et al., 2012).
Chemical Reactions and Functionalization
- C-H Functionalization of Cyclic Amines: Research by Kang et al. (2015) on the redox-annulation of cyclic amines, including pyrrolidine, with α,β-unsaturated carbonyl compounds, offers insights into chemical reactions that could potentially be applied to 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid. Their findings highlight the pathways for functionalizing compounds containing pyrrolidine structures (Kang et al., 2015).
Directing Groups for Chemical Reactions
- 1-Aminopyridinium Ylides as Directing Groups: Le et al. (2019) investigated 1-aminopyridinium ylides as directing groups for β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This research may provide relevant methodologies for directing chemical reactions in compounds similar to 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid (Le et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c1-6-12-8(11)4-9(13-6)14-3-2-7(5-14)10(15)16/h4,7H,2-3,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEFKOFPOQUOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




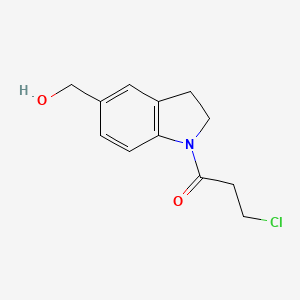


![3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493191.png)
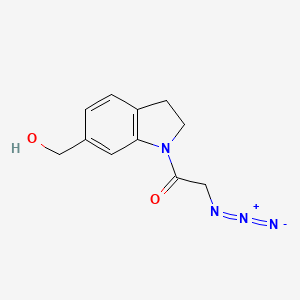
![Azetidin-3-yl(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)methanone](/img/structure/B1493194.png)
![2-Amino-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B1493195.png)

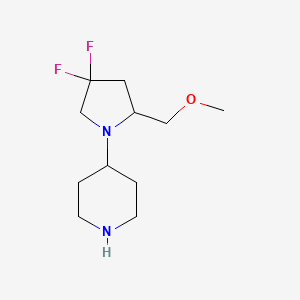
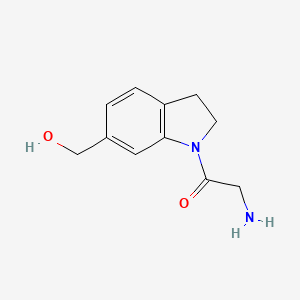
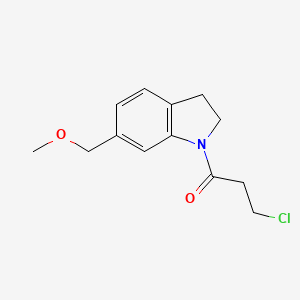
![2-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1493204.png)
![(6-(5-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1493205.png)